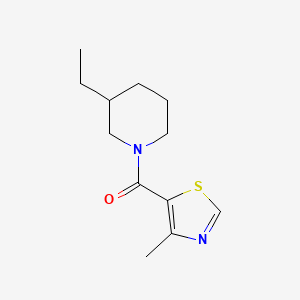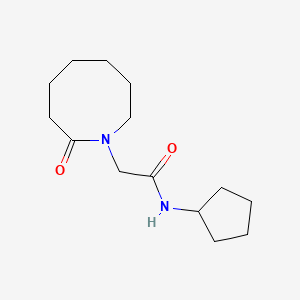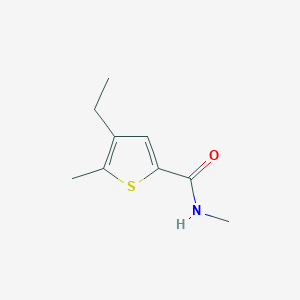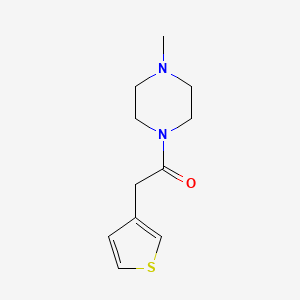
(3-Ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is a chemical compound with a molecular formula C12H18N2OS. It is commonly known as EPM or Ethylpiperidinyl-Methylthiazolone. EPM has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
作用機序
The exact mechanism of action of EPM is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. EPM has been shown to enhance GABAergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
EPM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in neuronal excitability. EPM has also been shown to increase the levels of GABA, an inhibitory neurotransmitter. These effects contribute to the anticonvulsant and analgesic properties of EPM.
実験室実験の利点と制限
EPM has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. EPM is also stable under normal laboratory conditions. However, EPM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. EPM is also sensitive to light and heat, which can lead to degradation over time.
将来の方向性
There are several potential future directions for the study of EPM. One area of research is the development of EPM derivatives with improved pharmacological properties. Another area of research is the investigation of EPM as a treatment for other neurological disorders, such as epilepsy and anxiety disorders. Additionally, the use of EPM in combination with other drugs for the treatment of complex diseases is an area of interest. Finally, the development of new synthesis methods for EPM could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, EPM is a promising compound with potential as a therapeutic agent in various diseases. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a valuable target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EPM have been discussed in this paper. Further research on EPM and its derivatives could lead to the development of new treatments for neurological disorders.
合成法
The synthesis of EPM involves the condensation of 3-ethylpiperidine-1-carboxylic acid with 4-methyl-1,3-thiazol-5-ylamine. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride. This is followed by the addition of methylamine to yield the final product, EPM.
科学的研究の応用
EPM has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. EPM has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
(3-ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-10-5-4-6-14(7-10)12(15)11-9(2)13-8-16-11/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMUIABKIVEVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(=O)C2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)



![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)